4-(3-Piperidin-4-ylpropyl)piperidine;thiocyanic acid
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Overview
Description
Thiocyanic acid, compd. with 4,4’-(1,3-propanediyl)bis(piperidine) (2:1) is a chemical compound with the molecular formula C13H26N2.2CHNS . This compound is known for its unique structure, which includes two piperidine rings connected by a 1,3-propanediyl bridge, and is complexed with thiocyanic acid. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, compd. with 4,4’-(1,3-propanediyl)bis(piperidine) (2:1) typically involves the reaction of 4,4’-(1,3-propanediyl)bis(piperidine) with thiocyanic acid under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, compd. with 4,4’-(1,3-propanediyl)bis(piperidine) (2:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Thiocyanic acid, compd. with 4,4’-(1,3-propanediyl)bis(piperidine) (2:1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of thiocyanic acid, compd. with 4,4’-(1,3-propanediyl)bis(piperidine) (2:1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Trimethylenedipiperidine
- Thiocyanic acid
- Isothiocyanic acid
Comparison
Compared to similar compounds, thiocyanic acid, compd. with 4,4’-(1,3-propanediyl)bis(piperidine) (2:1) is unique due to its specific structure and the presence of both piperidine and thiocyanate groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
70644-48-3 |
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Molecular Formula |
C14H27N3S |
Molecular Weight |
269.45 g/mol |
IUPAC Name |
4-(3-piperidin-4-ylpropyl)piperidine;thiocyanic acid |
InChI |
InChI=1S/C13H26N2.CHNS/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13;2-1-3/h12-15H,1-11H2;3H |
InChI Key |
CLPOTMOPOVNUTM-UHFFFAOYSA-N |
SMILES |
C1CNCCC1CCCC2CCNCC2.C(#N)S.C(#N)S |
Canonical SMILES |
C1CNCCC1CCCC2CCNCC2.C(#N)S |
70644-48-3 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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